7-Chloro-5-methylfuro[2,3-c]pyridine
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Overview
Description
7-Chloro-5-methylfuro[2,3-c]pyridine is a heterocyclic compound that contains both oxygen and nitrogen atoms within its fused ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methyl substituents on the furo[2,3-c]pyridine ring system imparts unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methylfuro[2,3-c]pyridine typically involves the formation of the furo[2,3-c]pyridine ring system followed by the introduction of chloro and methyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, substituted furopropenoic acids can be prepared from aldehydes under Doebner’s conditions. These acids are then converted to azides, which are cyclized by heating in Dowtherm to form furopyridones. Aromatization with phosphorus oxychloride yields chloro derivatives of furo[2,3-c]pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methylfuro[2,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as alkoxides, amines, or other nucleophilic species.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide, propoxide, and isopropoxide are common reagents used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as hydrazine hydrate in the presence of a catalyst like Pd/C are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkoxides can yield alkoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Chloro-5-methylfuro[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug discovery, particularly for its biological activity against various targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a ligand in coordination chemistry.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving heterocyclic compounds
Mechanism of Action
The mechanism of action of 7-Chloro-5-methylfuro[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution pattern.
5-Methylfuro[2,3-c]pyridine: Lacks the chloro substituent, leading to different chemical properties and reactivity.
7-Chloro-5-methylfuro[3,2-c]pyridine: An isomer with the same substituents but different ring fusion, affecting its chemical behavior.
Uniqueness
7-Chloro-5-methylfuro[2,3-c]pyridine is unique due to its specific substitution pattern and ring fusion, which confer distinct electronic and steric properties. These characteristics make it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and reactivity.
Properties
IUPAC Name |
7-chloro-5-methylfuro[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-4-6-2-3-11-7(6)8(9)10-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWMTCGICUODEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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